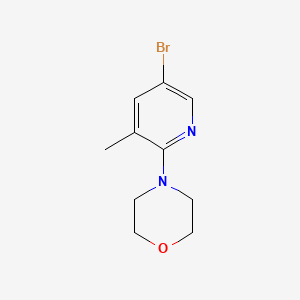

4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromo-3-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLZPQWHEFDNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587798 | |

| Record name | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566158-47-2 | |

| Record name | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(5-Bromo-3-methylpyridin-2-yl)morpholine physical properties

An In-depth Technical Guide to the Physicochemical Characterization of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom, a methyl group, and a morpholine moiety on the pyridine core suggests its potential as a versatile scaffold for developing novel therapeutic agents. The bromine atom provides a handle for further synthetic modifications, while the morpholine group can enhance aqueous solubility and metabolic stability. Understanding the fundamental physical properties of this compound is a critical first step in its development as a potential drug candidate, influencing everything from formulation and delivery to its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the essential physical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Core Physical Properties

A thorough understanding of a compound's physical properties is paramount in the early stages of drug development. These properties dictate how the molecule will behave in various physiological and formulation environments.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₃BrN₂O | Defines the elemental composition of the molecule. |

| Molecular Weight | 257.13 g/mol [1] | Influences diffusion, membrane transport, and overall pharmacokinetics. |

| CAS Number | 566158-47-2[1] | A unique identifier for the specific chemical substance. |

| Melting Point | Experimentally Determined | An indicator of purity and lattice energy. A sharp melting point range is characteristic of a pure crystalline solid. |

| Solubility | Experimentally Determined | Crucial for drug absorption and bioavailability. Poor solubility is a major hurdle in drug development. |

| pKa | Experimentally Determined | Determines the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and target binding. |

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2]

A small amount of the powdered solid is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[2][3]

Caption: Workflow for Melting Point Determination.

-

Sample Preparation : Ensure the sample of this compound is completely dry and finely powdered.[3][4] If necessary, grind the crystals using a mortar and pestle.[4]

-

Capillary Tube Loading : Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4][5]

-

Apparatus Insertion : Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or DigiMelt.[3][5]

-

Approximate Melting Point (Optional but Recommended) : If the melting point is unknown, perform a rapid heating run (10-20 °C per minute) to get a rough estimate.[4][5] Allow the apparatus to cool before proceeding.

-

Accurate Melting Point Determination : For a precise measurement, start heating at a rate of about 10-20 °C per minute until the temperature is about 20 °C below the approximate melting point.[4] Then, reduce the heating rate to 1-2 °C per minute.[3][4][5]

-

Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5]

-

Replicate Measurements : Repeat the measurement with fresh samples at least two more times to ensure reproducibility. Report the melting point as a range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6][7]

An excess amount of the solid compound is agitated in a specific buffer or solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.[7][8]

Caption: Workflow for Shake-Flask Solubility Determination.

-

Buffer Preparation : Prepare a series of aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]

-

Sample Addition : Add an excess amount of solid this compound to a vial for each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration : Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered (e.g., through a 0.45 µm PVDF filter) or centrifuged at high speed.

-

Analysis : Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Calculate the solubility in units such as mg/mL or µM. The lowest measured solubility across the pH range of 1.2 to 6.8 is used for Biopharmaceutics Classification System (BCS) classification.[7][9]

pKa Determination (Potentiometric Titration)

The pKa is the negative log of the acid dissociation constant and is a measure of the strength of an acid in solution. For a drug molecule with basic or acidic functional groups, the pKa values determine the extent of ionization at a given pH. The pyridine nitrogen and the morpholine nitrogen in the target molecule are expected to be basic.

A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[10][11]

Caption: Workflow for Potentiometric pKa Determination.

-

System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

-

Sample Preparation : Prepare a solution of this compound of known concentration (e.g., 1 mM) in water.[11] If solubility is an issue, a co-solvent like methanol or acetonitrile can be used, but the results will need to be corrected to obtain the aqueous pKa.[12] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[11]

-

Inert Atmosphere : Purge the solution with an inert gas like nitrogen or argon before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[10][11]

-

Titration : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration of a Base : Since the molecule contains basic nitrogens, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Alternatively, the sample can first be made acidic (e.g., to pH 2) and then back-titrated with a standardized strong base (e.g., 0.1 M NaOH).[11]

-

Data Collection : Add the titrant in small, precise increments and record the pH after the reading stabilizes with each addition.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point. This point can be determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to find the inflection point.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as other brominated pyridines and morpholine derivatives, can provide guidance on safe handling.

-

Hazard Assessment : Brominated aromatic compounds can be irritants.[13][14] Morpholine itself is flammable, corrosive, and harmful if swallowed or inhaled.[15][16][17][18] It is prudent to treat this compound with similar precautions.

-

Personal Protective Equipment (PPE) : Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

-

Handling : Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

Conclusion

The physicochemical characterization of this compound is a foundational step in evaluating its potential as a drug candidate. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa provide a robust framework for generating the high-quality data required for informed decision-making in the drug discovery and development process. Adherence to these standardized, self-validating methodologies will ensure the scientific integrity of the data and facilitate the progression of this promising scaffold.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Experiment 1 - Melting Points. (n.d.). Retrieved from University of Missouri-St. Louis, Department of Chemistry.

- Fikri, K., Debord, J., Bollinger, J. C., & Robert, J. M. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor. Journal of Pharmaceutical and Biomedical Analysis, 56(1), 123-130.

- Arctom Scientific. (n.d.). CAS NO. 1199773-11-9 | Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate.

- Chemicalbook. (n.d.). CAS Number List_1_Page1734.

- Bidepharm. (n.d.). CAS:1199773-11-9, 1-乙基苯并咪唑-6-甲酸甲酯.

- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(11), 2875-2892.

- Berkowski, K., & Huang, E. (2010). Melting Point. MIT Digital Lab Techniques Manual.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Chemease. (n.d.). Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate,1199773-11-9.

- SSERC. (n.d.). Melting point determination.

- AA Blocks. (n.d.). Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate, min 98%, 25 grams.

- Yılmaz, D., & Yılmaz, F. (2020). Determination of the pK a values of some pyridine derivatives by computational methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-846.

- Sugano, K., Kato, T., Suzuki, K., Keiko, K., Sujaku, T., & Mano, T. (2006). High throughput solubility measurement with automated polarized light microscopy analysis. Journal of Pharmaceutical Sciences, 95(9), 1917-1925.

- World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Wang, Y., et al. (2016). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 1(6), 1143-1149.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Al-Masoudi, N. A., & Al-Amiery, A. A. (2014). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.

- Yu, L. X., Amidon, G. L., Polli, J. E., Zhao, H., Mehta, M. U., Conner, D. P., ... & Lesko, L. J. (2014). Biopharmaceutics classification system: the scientific basis for biowaiver extensions. Pharmaceutical Research, 31(10), 2447-2462.

- Chemicalbook. (n.d.). 4-(5-BROMOPYRIDIN-2-YL)MORPHOLINE | 200064-11-5.

- Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine.

- Chemicalbook. (n.d.). Morpholine - Safety Data Sheet.

- Redox. (2022, October 1).

- Fisher Scientific. (2023, October 20).

- Carl ROTH. (n.d.).

- Sinfoo Biotech. (n.d.). This compound.

Sources

- 1. This compound,(CAS# 566158-47-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. westlab.com [westlab.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. fda.gov [fda.gov]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. 3430-21-5 Cas No. | 2-Amino-5-bromo-3-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. redox.com [redox.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Structure, Synthesis, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential applications of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine. This molecule incorporates two key pharmacophores: a substituted bromopyridine ring and a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, often employed to enhance the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1][2] The bromopyridine scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will delve into a plausible synthetic strategy, predicted physicochemical and spectroscopic properties, and the potential of this compound as a building block in drug discovery, particularly in the development of kinase inhibitors and central nervous system (CNS) targeted agents.

Chemical Structure and Properties

This compound (CAS Number: 566158-47-2) possesses a molecular formula of C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol .[3] The core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a morpholine ring attached at the 2-position.

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=bold];

} Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Rationale and Supporting Evidence |

| Melting Point (°C) | 100 - 120 | Similar substituted bromopyridines and morpholine derivatives are typically solids at room temperature. For instance, 2-Acetylamino-5-bromo-3-methylpyridine has a melting point of 111-115 °C. |

| Boiling Point (°C) | > 300 | The presence of the polar morpholine ring and the relatively high molecular weight suggest a high boiling point. 2-Amino-5-bromo-3-methylpyridine has a boiling point of 250 °C.[4] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The morpholine moiety is known to improve aqueous solubility compared to more lipophilic amines; however, the bromomethylpyridine core is largely hydrophobic.[1] |

| pKa (of the morpholine nitrogen) | ~4-5 | The electron-withdrawing nature of the attached pyridine ring is expected to decrease the basicity of the morpholine nitrogen compared to unsubstituted morpholine (pKa ~8.5). |

Synthesis and Mechanistic Insights

A definitive, experimentally validated synthesis for this compound is not described in the readily available scientific literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related 2-aminopyridines and nucleophilic aromatic substitution reactions.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of a suitable 2-halo-5-bromo-3-methylpyridine with morpholine. A 2-chloro or 2-fluoro substituted pyridine would be the most likely starting material due to the higher reactivity of these halogens in nucleophilic aromatic substitution (SNAr) reactions on electron-deficient pyridine rings.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10];

} Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-5-bromo-3-methylpyridine

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloro-5-bromo-3-methylpyridine (1.0 eq) in DMF or dioxane, add morpholine (1.2-1.5 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Causality Behind Experimental Choices:

-

Choice of Base: An external base is required to neutralize the HCl or HBr formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a common and effective inorganic base for such reactions, while triethylamine is a suitable organic base.

-

Choice of Solvent: A high-boiling polar aprotic solvent like DMF or dioxane is chosen to facilitate the dissolution of the reactants and to allow for heating to the temperatures often required for SNAr reactions on heteroaromatic rings.

-

Heating: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution. However, heating is generally necessary to overcome the activation energy of the reaction.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and morpholine rings.

-

Two aromatic protons on the pyridine ring, likely appearing as doublets or singlets in the aromatic region (δ 7.0-8.5 ppm).

-

Two sets of methylene protons on the morpholine ring, appearing as triplets or multiplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and oxygen atoms.

-

A singlet for the methyl group protons on the pyridine ring (δ 2.0-2.5 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be characteristic of the electronic environment of each carbon.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) at m/z values corresponding to the molecular weight of the compound (257.03 for the monoisotopic mass). A characteristic isotopic pattern for the presence of one bromine atom (approximately equal intensity for M⁺ and M+2⁺ peaks) would be a key diagnostic feature.[5]

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

C-H stretching vibrations (aromatic and aliphatic)

-

C=C and C=N stretching vibrations of the pyridine ring

-

C-O-C stretching of the morpholine ether linkage

-

C-N stretching vibrations

-

C-Br stretching vibration

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive scaffold and building block for the development of novel therapeutic agents.

Role as a Kinase Inhibitor Scaffold

The morpholine moiety is a common feature in many approved and investigational kinase inhibitors.[2] Its presence can enhance binding to the kinase active site through hydrogen bonding interactions and improve the overall drug-like properties of the molecule. The 2-morpholinopyridine scaffold can be further elaborated, for instance, by utilizing the bromine atom for cross-coupling reactions to introduce additional functionalities that can target specific regions of the kinase active site.

Central Nervous System (CNS) Drug Discovery

The morpholine ring is also frequently incorporated into CNS-active compounds. Its ability to improve aqueous solubility and potentially modulate blood-brain barrier permeability makes it a valuable component in the design of drugs targeting CNS disorders. The lipophilicity of the bromomethylpyridine core combined with the polarity of the morpholine ring provides a balanced physicochemical profile that can be fine-tuned for optimal CNS penetration.

Versatile Intermediate for Chemical Library Synthesis

The bromine atom on the pyridine ring serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. By modifying the substituent at the 5-position of the pyridine ring, researchers can systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the constituent moieties, appropriate safety precautions should be taken. Substituted bromopyridines and morpholine derivatives can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a versatile bromopyridine core and a "privileged" morpholine scaffold makes it a promising starting point for the development of novel kinase inhibitors, CNS-targeted agents, and other therapeutics. While detailed experimental data for this specific compound is not yet widely published, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

-

AOBChem USA. 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate. [Link]

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

- Lokanath, N. K., et al. (2016). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. Der Pharma Chemica, 8(2), 49-53.

- Yabalak, E., et al. (2018). The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Journal of Molecular Structure, 1171, 765-775.

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

- Google Patents. Preparation method of 2-methyl-3-bromopyridine.

-

Patsnap. Preparation method of 2-methyl-3-bromopyridine. [Link]

- Bahrin, L. G., Hrib, C. G., & Birsa, L. M. (2013). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1, 3-thiazol-4-yl] phenol. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1170.

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(26), 21867-21876.

- Sharma, P. K., Amin, A., & Kumar, M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.

Sources

An In-Depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

4-(5-Bromo-3-methylpyridin-2-yl)morpholine, registered under CAS Number 566158-47-2, is a heterocyclic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors.[1] Its structure, which marries a substituted bromopyridine core with a morpholine ring, positions it as a valuable building block in the synthesis of complex, biologically active molecules. The morpholine moiety, in particular, is recognized as a "privileged structure" in drug discovery. Its incorporation into a molecular framework can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, and improve the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, offering a technical resource for researchers engaged in drug development and organic synthesis.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 566158-47-2 | [1] |

| Molecular Formula | C10H13BrN2O | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Appearance | (Predicted) Off-white to pale yellow solid | N/A |

| Solubility | (Predicted) Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents | N/A |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through several established synthetic methodologies. The most direct and widely applicable approach is the nucleophilic aromatic substitution (SNA r) reaction, where the halogen atom on the pyridine ring is displaced by the secondary amine of the morpholine. Given the substitution pattern of the starting materials, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, also presents a viable and efficient alternative.

Below is a representative, field-proven protocol for the synthesis of this compound, predicated on the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established methodologies for the synthesis of related pyridyl-morpholine compounds.

Step 1: Preparation of the Starting Material

The synthesis commences with a commercially available starting material, 2-amino-5-bromo-3-methylpyridine. This can be converted to the more reactive 2-chloro-5-bromo-3-methylpyridine via a Sandmeyer-type reaction, although direct reaction from a 2-bromo precursor is also feasible under forcing conditions. For the purpose of this guide, we will outline the reaction from the more reactive 2-chloro-5-bromo-3-methylpyridine.

Step 2: Nucleophilic Aromatic Substitution Reaction

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-bromo-3-methylpyridine (1.0 eq), morpholine (1.2-1.5 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrogen halide generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: High-boiling aprotic polar solvents like DMF or DMSO are chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures often required for SNA r reactions on electron-rich pyridine rings.

-

Base: An inorganic base like potassium or cesium carbonate is used to neutralize the acid byproduct without competing with the morpholine nucleophile. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

-

Excess Morpholine: A slight excess of morpholine is used to ensure the complete consumption of the limiting pyridyl halide and to drive the reaction to completion.

Alternative Synthesis: Buchwald-Hartwig Amination

For substrates that are less reactive towards SNA r, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond under milder conditions.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,5-dibromo-3-methylpyridine (1.0 eq), morpholine (1.1-1.3 eq), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂, and a suitable phosphine ligand (e.g., BINAP, Xantphos).

-

Solvent and Base: Add a dry, degassed aprotic solvent like toluene or dioxane, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaO t Bu).

-

Reaction Conditions: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, quench with water, and extract with an organic solvent. The purification is carried out as described in the SNA r protocol.

Diagram of Synthetic Workflow (SNA r)

Caption: Workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents, particularly in the area of oncology and inflammation. The pyridyl-morpholine motif is a common feature in a number of kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Many kinases, which are crucial regulators of cellular signaling pathways, have been implicated in the pathogenesis of cancer and inflammatory diseases. The morpholine ring in drug candidates can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Furthermore, the substituted pyridine ring allows for further chemical modifications to enhance selectivity and potency against specific kinase targets. The bromine atom on the pyridine ring serves as a versatile handle for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Signaling Pathway Diagram: Potential Kinase Target

Caption: Potential inhibitory action of a this compound derivative on the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its reagents.

Conclusion

This compound represents a strategically important building block for the synthesis of novel pharmaceutical agents. Its synthesis is readily achievable through standard organic chemistry methodologies, and its inherent structural features, particularly the privileged morpholine moiety, make it a promising scaffold for the development of kinase inhibitors and other targeted therapies. This guide provides a foundational technical overview to aid researchers in the effective utilization of this versatile compound in their drug discovery and development endeavors.

References

-

Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

Sources

4-(5-Bromo-3-methylpyridin-2-yl)morpholine molecular weight

An In-depth Technical Guide to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

This guide provides a comprehensive technical overview of this compound, a substituted pyridinylmorpholine compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical properties, a robust and field-proven synthesis protocol, detailed characterization methodologies, and its potential applications as a versatile chemical building block.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 5-bromo-3-methylpyridine core. This specific arrangement of functional groups—a halogenated pyridine and a morpholine moiety—makes it a valuable scaffold in the synthesis of complex molecules with potential biological activity.

Key Identifiers

Molecular Weight and Composition

The precise molecular weight is critical for quantitative analysis, reaction stoichiometry, and mass spectrometry. The key values are summarized below.

| Property | Value | Source |

| Average Molecular Weight | 257.127 g/mol | Sinfoo Biotech[1] |

| Monoisotopic Mass | 256.02112 Da | Calculated |

| Elemental Composition | C: 46.71%, H: 5.10%, Br: 31.08%, N: 10.89%, O: 6.22% | Calculated |

Synthesis via Regioselective Buchwald-Hartwig Amination

The formation of the C-N bond between the pyridine ring and the morpholine nitrogen is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its high efficiency, functional group tolerance, and reliability in constructing aryl amine bonds.[2]

Causality of Experimental Design

The chosen starting material is 2,5-dibromo-3-methylpyridine . This substrate presents two bromine atoms at positions C2 and C5, which exhibit differential reactivity. The bromine atom at the C2 position is electronically activated by the adjacent ring nitrogen, making it significantly more susceptible to oxidative addition to the palladium(0) catalyst. This inherent electronic bias allows for a highly regioselective mono-amination reaction, preferentially forming the desired product over the C5-aminated isomer.

The catalyst system typically consists of a palladium source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand, like 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the morpholine, generating the active nucleophile and regenerating the Pd(0) catalyst.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for similar substrates and should be performed by trained chemists.[3]

-

Inert Atmosphere Setup: To a dry Schlenk tube, add 2,5-dibromo-3-methylpyridine (1.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), BINAP (0.03 equiv, 3 mol%), and sodium tert-butoxide (1.4 equiv).

-

Evacuation and Backfilling: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve approx. 0.2 M concentration) followed by morpholine (1.2 equiv) via syringe.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100°C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two distinct singlets or narrow doublets in the aromatic region (~7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. - Morpholine Protons: Two distinct triplets (or multiplets) around ~3.7-3.9 ppm (O-CH₂) and ~3.3-3.5 ppm (N-CH₂). - Methyl Protons: A singlet around ~2.3-2.5 ppm corresponding to the pyridine-CH₃ group. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-160 ppm range, including quaternary carbons attached to bromine, nitrogen, and the morpholine group. - Morpholine Carbons: Signals around ~66 ppm (O-CH₂) and ~48 ppm (N-CH₂). - Methyl Carbon: A signal around ~18 ppm. |

| Mass Spec. (ESI+) | - Molecular Ion Peak [M+H]⁺: A characteristic pair of peaks at m/z 257 and 259 with an approximate 1:1 intensity ratio, confirming the presence of a single bromine atom. |

| FT-IR | - C-Br Stretch: A peak in the fingerprint region (~500-600 cm⁻¹). - C-N Stretch (Aromatic): A peak around 1250-1350 cm⁻¹. - C-O-C Stretch (Ether): A strong peak around 1115 cm⁻¹. |

Applications in Research and Drug Development

The this compound scaffold is a valuable intermediate in synthetic organic chemistry.

-

Medicinal Chemistry Building Block: The morpholine moiety is a privileged structure in drug design, often used to improve aqueous solubility, metabolic stability, and pharmacokinetic properties of a lead compound.[4]

-

Further Functionalization: The bromine atom at the C5 position serves as a versatile synthetic handle. It can be readily converted into other functional groups via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

Precursor for Bioactive Molecules: Substituted pyridines are core components of numerous pharmaceuticals. This compound provides a direct route to novel derivatives for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Safety and Handling

-

Hazard Profile: While specific toxicity data is not widely available, related brominated aromatic compounds and amines should be handled as potentially harmful. Assume the compound is an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves, and safety glasses.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

References

-

PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine. National Center for Biotechnology Information. [Link]

-

RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Royal Society of Chemistry. [Link]

-

ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]

-

AOBChem USA. 4-((5-Bromo-3-methylpyridin-2-yl)methyl)morpholine. AOBChem USA. [Link]

-

University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

ResearchGate. Recent progress in the synthesis of morpholines. ResearchGate. [Link]

-

PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information. [Link]

-

ResearchGate. Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

- 1. This compound,(CAS# 566158-47-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles of Solubility in Drug Discovery

Introduction to 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

This compound is a substituted pyridine derivative incorporating a morpholine moiety. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, aqueous solubility is a critical attribute that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of this compound, grounded in the principles of pharmaceutical science.

The Critical Role of Solubility: A Biopharmaceutics Classification System (BCS) Perspective

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. A drug is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[1][2] Poor solubility is a leading cause of attrition in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes. Therefore, early and accurate assessment of a compound's solubility is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation development, and the overall viability of a drug candidate.

Thermodynamic vs. Kinetic Solubility: A Conceptual Overview

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3]

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the dissolved and solid states are in equilibrium.[4] This is a fundamental, intrinsic property of the compound in its most stable crystalline form. The "shake-flask" method is the gold standard for its determination.[5][6]

-

Kinetic Solubility , in contrast, measures the concentration of a compound at the point of precipitation from a solution. It is often determined in high-throughput screening (HTS) settings where a compound is rapidly introduced into an aqueous buffer from a concentrated organic solvent stock (typically DMSO).[4][5] The resulting value can be higher than the thermodynamic solubility due to the formation of a supersaturated, metastable solution.[3] While not a true equilibrium value, kinetic solubility is invaluable in early discovery for ranking compounds and identifying potential solubility liabilities.[7]

The relationship between these two parameters is crucial for understanding a compound's behavior. A large discrepancy between kinetic and thermodynamic solubility can signal challenges related to precipitation and physical instability.

Caption: Relationship between Kinetic and Thermodynamic Solubility.

The Morpholine Moiety: A Privileged Scaffold for Enhancing Solubility

The inclusion of a morpholine ring in a drug candidate is a common medicinal chemistry strategy to improve its physicochemical properties. Morpholine is a heterocyclic amine that possesses both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom, which can be protonated at physiological pH. This dual character has several beneficial effects:

-

Improved Aqueous Solubility: The oxygen and nitrogen atoms can participate in hydrogen bonding with water, disrupting the crystal lattice of the solid compound and favoring solvation.

-

Modulation of Lipophilicity: While enhancing hydrophilicity, the morpholine ring can provide an optimal balance of lipophilic and hydrophilic character, which is crucial for membrane permeability.

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can improve a compound's pharmacokinetic profile.

For this compound, the presence of the morpholine group is expected to significantly enhance its aqueous solubility compared to a similar structure lacking this moiety.

Part 2: Physicochemical Profile of this compound

In Silico Physicochemical Properties

To build a hypothesis about the solubility of this compound, we can first examine its predicted physicochemical properties. These values are calculated using computational models and serve as a valuable guide for experimental design.

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₁₀H₁₃BrN₂O | |

| Molecular Weight | 257.13 g/mol | Moderate MW is generally favorable for solubility. |

| logP (Octanol/Water) | 1.8 - 2.2 | Indicates moderate lipophilicity; not excessively greasy. |

| pKa (most basic) | 4.5 - 5.5 | The pyridine and/or morpholine nitrogen will be protonated at low pH, increasing solubility. |

| Polar Surface Area (PSA) | 33.7 Ų | A higher PSA generally correlates with better aqueous solubility. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors reduces self-association in the solid state. |

| Hydrogen Bond Acceptors | 3 (N-pyridine, O-morpholine, N-morpholine) | Multiple acceptors facilitate interaction with water molecules. |

(Note: These values are estimations from various computational algorithms and should be confirmed experimentally.)

Expert Analysis of the Predicted Solubility Profile

Based on the in silico data, we can form a scientifically grounded hypothesis:

This compound is expected to exhibit moderate to good aqueous solubility . The key drivers for this prediction are its moderate molecular weight and logP, which prevent excessive lipophilicity. The presence of three hydrogen bond acceptors, particularly the morpholine oxygen and nitrogen, will facilitate interactions with water.

Crucially, the compound has a predicted basic pKa. This implies that its solubility will be pH-dependent . In acidic environments (pH < pKa), the nitrogen atoms will become protonated, forming a more soluble salt. Therefore, we anticipate significantly higher solubility in the low pH environment of the stomach compared to the neutral pH of the intestines. This pH-dependent solubility is a critical factor to characterize for predicting oral absorption.

Part 3: Experimental Determination of Solubility

To obtain definitive data, rigorous experimental protocols must be employed. The following sections detail standard methodologies for determining kinetic and thermodynamic solubility.

Protocol 1: High-Throughput Kinetic Solubility Assay via Turbidimetry

This method is designed for rapid screening in early drug discovery. It measures the concentration at which the compound precipitates when an aqueous buffer is added to a DMSO stock solution.

Causality: The choice of a DMSO-to-buffer addition mimics the conditions of many high-throughput biological assays, making the data directly relevant for ensuring compound solubility in those screens.[7] Turbidimetry provides a fast, plate-based readout of precipitation.

Experimental Workflow:

Caption: Shake-Flask Thermodynamic Solubility Assay Workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure that the amount added is more than can be expected to dissolve.

-

Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffers to each vial. To establish a pH-solubility profile, use buffers representing key physiological environments, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid). [1]3. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C for biopharmaceutical relevance) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. [2]4. Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a 0.22 µm filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Prepare a standard curve of the test compound in the relevant buffer. Dilute the saturated supernatant and analyze it using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the exact concentration.

-

Data Analysis: The measured concentration of the supernatant is the thermodynamic solubility at that specific pH and temperature.

Part 4: Data Interpretation and Application

Structuring and Presenting Solubility Data

All quantitative solubility data should be summarized in clear, structured tables.

Table 1: Kinetic Solubility of this compound

| Medium (at RT) | Final DMSO (%) | Kinetic Solubility (µM) |

| PBS, pH 7.4 | 1% | (Experimental Value) |

| Simulated Gastric Fluid (pH 1.2) | 1% | (Experimental Value) |

Table 2: Thermodynamic pH-Solubility Profile of this compound at 37°C

| Buffer pH | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

| 1.2 | (Experimental Value) | (Calculated Value) |

| 4.5 | (Experimental Value) | (Calculated Value) |

| 6.8 | (Experimental Value) | (Calculated Value) |

Application of Solubility Data in Drug Development

-

Lead Optimization: The data will guide medicinal chemists in modifying the structure to improve solubility without compromising potency.

-

BCS Classification: The thermodynamic solubility at the lowest point in the pH 1.2-6.8 range will determine the compound's BCS solubility classification. [2]* Formulation Development: Understanding the pH-solubility profile is essential for designing oral dosage forms. For a basic compound like this, low solubility at intestinal pH might necessitate enabling formulations such as amorphous solid dispersions or salt forms.

-

In Vitro Assay Design: Kinetic solubility data ensures that concentrations used in biological screens are valid and that results are not confounded by compound precipitation.

Part 5: Conclusion

A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. This guide has outlined the core principles and detailed, self-validating protocols for its determination. By combining in silico predictions with rigorous kinetic and thermodynamic experimental data, research and development teams can make informed decisions, mitigate risks associated with poor bioavailability, and strategically navigate the path from discovery to clinical application. The inherent properties of the morpholine moiety provide a strong rationale for expecting favorable solubility, but only robust experimental validation can confirm its true potential.

References

- Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Chemical Information and Computer Sciences.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. (2014-04-29).

- Predicting Drug Solubility Using Different Machine Learning Methods. Preprints.org. (2024-03-06).

- Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24).

- Full article: Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmacy and Pharmacology.

-

Prediction of drug solubility from structure. ResearchGate. Available at: [Link]

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. (2014-01-01).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery.

- Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling. Available at: [Link]

- A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online.

-

Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.

- Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization.

- Determination of Solubility in Pharmaceuticals. Pharmaguideline. (2011-06-12).

- Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. (2016-12-16).

- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic & Medicinal Chemistry International Journal.

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

- Morpholine. Wikipedia.

Sources

- 1. 4-(5-Bromopyrimidin-2-yl)morpholine | C8H10BrN3O | CID 5144362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-5-ブロモ-3-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-AMINO-5-BROMO-3-METHYLPYRIDINE CAS#: 97944-43-9 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 186593-43-1|5-Amino-3-bromo-2-methylpyridine|BLD Pharm [bldpharm.com]

- 6. 4-(5-Bromo-3-methyl-2-pyridinyl)-2-ethylmorpholine | C12H17BrN2O | CID 112699003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine: A Novel Chemical Entity

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Pyridine Derivative

The compound 4-(5-Bromo-3-methylpyridin-2-yl)morpholine represents a novel chemical entity with, as of this writing, no publicly documented mechanism of action. This guide, therefore, deviates from a retrospective analysis and instead serves as a forward-looking strategic framework for the comprehensive elucidation of its biological activity. As a Senior Application Scientist, the following narrative is structured to not only propose a series of experiments but to instill a deep-rooted causality behind each methodological choice, ensuring a self-validating and robust investigative cascade. We will deconstruct the molecule into its core components—the substituted pyridine and the morpholine moiety—to formulate initial hypotheses, which will then be systematically tested through a phased, multi-disciplinary research plan.

Section 1: Foundational Analysis and Hypothesis Generation

The molecular architecture of this compound offers critical clues to its potential biological roles. The structure consists of a pyridine ring, a well-established pharmacophore, and a morpholine ring, often incorporated to enhance pharmacokinetic properties.[1]

-

The Substituted Pyridine Core: The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of therapeutic agents.[2] Its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors in oncology, and as agents targeting the central nervous system.[3] The presence of a bromine atom and a methyl group on the pyridine ring of our target compound will significantly influence its electronic and steric properties. Halogenation, particularly with bromine, can modulate the compound's ability to interact with biological targets and can be crucial for optimizing receptor binding affinity.[3][4]

-

The Morpholine Moiety: The morpholine ring is frequently employed in drug design to improve physicochemical and pharmacokinetic profiles.[5][6] It is known to enhance aqueous solubility and metabolic stability, which are desirable drug-like properties.[5] Beyond its role in pharmacokinetics, the morpholine ring can participate in molecular interactions with target proteins, such as kinases, through its oxygen atom, which can act as a hydrogen bond acceptor.[1][7]

Based on this structural analysis, we can formulate several primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Inhibition of Protein Kinases: The pyridine scaffold is a common feature in many kinase inhibitors. The compound may act as an ATP-competitive or allosteric inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

-

Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs): Substituted pyridines have been shown to interact with various GPCRs.

-

Hypothesis 3: Antimicrobial Activity: Pyridine derivatives have also been explored for their antimicrobial properties.[8]

Section 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A systematic and tiered approach is paramount in delineating the mechanism of action for a new chemical entity.[9][10] The following three-phased plan is designed to progressively narrow the field of potential targets and culminate in a detailed molecular understanding of the compound's activity.

Phase 1: Broad-Spectrum Phenotypic Screening and Initial Target Family Identification

The initial phase focuses on identifying a biological context in which this compound exhibits activity.

Experimental Protocol 1: High-Throughput Phenotypic Screening

-

Objective: To identify a disease-relevant phenotype elicited by the compound.

-

Methodology:

-

Cell Line Paneling: Screen the compound against a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) at a range of concentrations (e.g., 10 nM to 100 µM) to identify potential anti-proliferative activity.

-

Antimicrobial Screening: Test the compound against a panel of pathogenic bacteria and fungi (e.g., the ESKAPE pathogens) to determine its minimum inhibitory concentration (MIC).

-

Assay: Utilize a resazurin-based viability assay for mammalian cells and broth microdilution for antimicrobial testing.

-

Data Analysis: Calculate IC50 (for cancer cells) or MIC values. A potent and selective activity profile in a subset of cell lines or microbial strains will guide subsequent investigations.

-

Table 1: Hypothetical Phenotypic Screening Results

| Cell Line / Organism | IC50 / MIC (µM) |

| MCF-7 (Breast Cancer) | > 100 |

| A549 (Lung Cancer) | 1.2 |

| HCT116 (Colon Cancer) | 0.8 |

| Staphylococcus aureus | > 128 |

| Escherichia coli | > 128 |

Rationale: The hypothetical data in Table 1 suggests a potential anticancer activity specific to certain solid tumors, thus prioritizing the kinase inhibitor hypothesis.

Phase 2: Target Deconvolution and Validation

Assuming the compound shows anti-proliferative activity, the next phase is to identify its direct molecular target(s).

Experimental Protocol 2: Kinase Panel Profiling

-

Objective: To determine if the compound inhibits protein kinases and to identify the specific kinases affected.

-

Methodology:

-

Screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., a panel of over 400 kinases).

-

Assay: Employ a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide by each kinase.

-

Data Analysis: Express the results as a percentage of kinase activity remaining in the presence of the compound. Hits are typically defined as kinases with >50% inhibition.

-

Experimental Protocol 3: Affinity-Based Target Identification

-

Objective: To directly identify the cellular binding partners of the compound.

-

Methodology:

-

Synthesis of an Affinity Probe: Synthesize an analog of the compound with a linker and a reactive group suitable for immobilization on a solid support (e.g., sepharose beads).

-

Affinity Chromatography: Incubate the immobilized compound with cell lysates from a sensitive cell line (e.g., HCT116).

-

Elution and Protein Identification: After extensive washing to remove non-specific binders, elute the specifically bound proteins and identify them using mass spectrometry.[11]

-

Experimental Protocol 4: Target Validation

-

Objective: To confirm that the identified target is responsible for the observed cellular phenotype.

-

Methodology:

-

Direct Binding Assays: Quantify the binding affinity of the compound to the purified candidate protein using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Enzymatic Assays: For an identified enzyme target, perform detailed kinetic studies to determine the IC50 and the mode of inhibition.

-

Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in intact cells.

-

Genetic Approaches: Use CRISPR/Cas9 or siRNA to knock down the expression of the putative target in the sensitive cancer cell line and assess whether this phenocopies the effect of the compound or confers resistance to it.

-

Phase 3: Deep Mechanistic Characterization

With a validated target, the final phase is to elucidate the detailed molecular and cellular consequences of target engagement.

Experimental Protocol 5: Signaling Pathway Analysis

-

Objective: To understand how inhibition of the target by the compound affects downstream signaling pathways.

-

Methodology:

-

Western Blotting: Treat sensitive cells with the compound for various times and at different concentrations. Analyze the phosphorylation status of key downstream signaling proteins by Western blotting.

-

Immunofluorescence: Use immunofluorescence microscopy to observe any changes in the subcellular localization of the target protein or downstream effectors upon compound treatment.

-

Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide-stained cells to determine the effect of the compound on cell cycle progression.

-

Apoptosis Assays: Use Annexin V/PI staining and caspase activity assays to determine if the compound induces apoptosis.

-

Section 3: Visualizing the Path Forward

Diagrams are essential for conceptualizing complex biological and experimental workflows.

Diagram 1: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway that could be inhibited by the compound.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Caption: A comprehensive workflow for characterizing the compound's mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be discovered, this technical guide provides a robust, hypothesis-driven framework for its elucidation. By systematically progressing through broad phenotypic screening, target deconvolution, and deep mechanistic characterization, the scientific community can effectively uncover the therapeutic potential of this novel chemical entity. The integration of chemical biology, genetics, and structural biology will be pivotal in painting a complete picture of its molecular interactions and cellular consequences.

References

-

Tzara, A., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medical Research Reviews, 40(2), 709-752. [Link]

-

Dwivedi, A., et al. (2022). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Butler, D. E., et al. (1971). Novel Pharmacological Activity of a Series of Substituted Pyridines. Journal of Medicinal Chemistry, 14(7), 575-579. [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Wikipedia. (n.d.). Morpholine. [Link]

-

ACS Publications. (1971). Novel pharmacological activity of a series of substituted pyridines. Journal of Medicinal Chemistry. [Link]

-

Narendar, P., et al. (2008). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). [Link]

-

Papakyriakou, A., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 26(11), 3326. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

Lee, H., & Kim, D. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3317-3324. [Link]

-

Bowen, D. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Probe Development and Drug Discovery. National Center for Biotechnology Information. [Link]

-

Terstiege, I., & Cravatt, B. F. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 12(7), 543-558. [Link]

-

Scribd. (n.d.). New Chemical Entity Development Process. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. [Link]

-

Dalal Institute. (n.d.). Methods of Determining Mechanisms. [Link]

-

Kassam, Z. (2017). New approach makes it easier to find novel drugs. Drug Target Review. [Link]

-

Al-Ghorbani, M., et al. (2022). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. [Link]

-

Medran, A., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6435-6446. [Link]

-

Dovetail. (2024). How to Write a Research Plan: A Step by Step Guide. [Link]

-

San Diego County Office of Education. (n.d.). RESEARCH PLAN: Format and Guidelines. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. primescholars.com [primescholars.com]

- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity and Investigational Roadmap for 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

For: Researchers, scientists, and drug development professionals.

Abstract

While direct empirical data on the biological activity of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine is not extensively documented in publicly accessible literature, its chemical architecture presents a compelling case for significant pharmacological potential. This guide synthesizes a predictive analysis based on the well-established roles of its core components: the morpholine scaffold, a privileged structure in medicinal chemistry, and the substituted pyridine ring. We postulate that this compound is a candidate inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer.[1][2][3] This document provides a comprehensive theoretical framework, outlines a strategic plan for its synthesis and biological evaluation, and presents detailed experimental protocols to empower researchers to investigate its therapeutic promise.

The Morpholine Scaffold: A Privileged Pharmacophore